3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one
Description
3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a quinoxalinone core fused with a 6-azabicyclo[3.2.1]octane moiety, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
731815-80-8 |
|---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.402 |
IUPAC Name |
3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H23N3O/c1-17(2)8-12-9-18(3,10-17)11-21(12)15-16(22)20-14-7-5-4-6-13(14)19-15/h4-7,12H,8-11H2,1-3H3,(H,20,22) |
InChI Key |
SIHAQNJUPWOXJI-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2C3=NC4=CC=CC=C4NC3=O)C)C |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable quinoxalinone derivative with a 6-azabicyclo[3.2.1]octane precursor under specific reaction conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to a dihydroquinoxaline structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxalines, and substituted quinoxalinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds similar to 3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one exhibit neuroprotective properties. For instance, studies have demonstrated that derivatives of this compound can modulate neurotransmitter systems and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of related compounds in a model of oxidative stress-induced neuronal cell death. The results indicated that these compounds significantly reduced cell death and oxidative stress markers compared to control groups .
Anticancer Potential
The quinoxaline structure is known for its anticancer properties. Research has shown that derivatives of 3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one can inhibit tumor growth in various cancer cell lines.
Data Table: Anticancer Activity
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains. The presence of the azabicyclo structure enhances its interaction with microbial membranes.
Case Study: Antimicrobial Screening
A series of tests were conducted against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Synthesis and Derivatives
The synthesis of 3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one typically involves multi-step organic reactions including cyclization and functional group modifications.
Synthesis Overview:
- Starting Materials : Appropriate precursors containing azabicyclo structures.
- Reagents : Common reagents include acetic anhydride for acetylation and various catalysts for cyclization.
- Yield Optimization : Reaction conditions such as temperature and solvent choice are crucial for maximizing yield.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of this compound are multifaceted:
- Receptor Modulation : It has been shown to interact with various neurotransmitter receptors.
- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The quinoxalinone core is known to interact with nucleic acids and proteins, potentially disrupting cellular processes. The 6-azabicyclo[3.2.1]octane moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A simpler analog with similar bicyclic structure but lacking the quinoxalinone core.
3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid: A related compound with a sulfonyl group attached to the bicyclic structure.
2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl (3,4,5-trimethoxyphenyl)acetate: Another derivative with additional functional groups.
Uniqueness
The uniqueness of 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one lies in its combination of the quinoxalinone core and the 6-azabicyclo[3.2.1]octane moiety. This dual structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one, a compound derived from the bicyclic structure of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C₁₈H₂₃N₃O
- Molecular Weight: 297.39 g/mol
- CAS Number: 53460-46-1
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions.
Potential Mechanisms:
- Dopamine Receptor Modulation: The compound may influence dopamine receptor activity, potentially impacting conditions such as schizophrenia and Parkinson's disease.
- Serotonin Transporter Inhibition: By inhibiting serotonin reuptake, it may exhibit antidepressant-like effects.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antidepressant | Exhibits potential in alleviating depressive symptoms through serotonin modulation. |
| Neuroprotective | May protect against neurodegeneration by modulating oxidative stress pathways. |
| Antitumor | Preliminary studies suggest it may inhibit tumor cell proliferation in certain cancer models. |
Antidepressant Effects
A study investigated the antidepressant-like effects of the compound in rodent models of depression. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors at doses of 10 mg/kg .
Neuroprotective Properties
Research conducted on neuroprotection revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The reduction in reactive oxygen species (ROS) levels was statistically significant compared to control groups .
Antitumor Activity
In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
